Go-8288

Descripción

Historical Context and Initial Research Avenues of Go-8288

The initial research avenues concerning this compound have focused on exploring its potential biological activities. Early investigations have aimed to understand its effects on cellular processes and its interactions with various enzymes and receptors. ontosight.ai These foundational studies are essential for elucidating the compound's fundamental mechanisms of action within biological contexts. ontosight.ai While specific historical timelines for its discovery or initial synthesis are not widely detailed in publicly available literature, its current study is situated within the broader landscape of chemical biology and drug discovery, where novel compounds are continuously screened for their potential therapeutic or diagnostic utility.

Significance of this compound in Contemporary Pharmacological Research

This compound holds significance in contemporary pharmacological research primarily due to its observed capacity to influence biological pathways. ontosight.ai This characteristic positions it as a candidate for further investigation in the development of novel therapeutic agents or diagnostic tools. ontosight.ai The exploration of such compounds is a critical aspect of modern pharmacology, aiming to identify molecules that can modulate specific biological targets to address unmet medical needs. Its potential to interact with key biological components makes it a subject of continued interest for scientists seeking to advance medical technology and life sciences. ontosight.ai

Overview of Key Research Paradigms Applied to this compound

Research into this compound primarily employs experimental research paradigms, which are foundational in chemical and pharmacological studies. Scientists utilize various biochemical assays and cellular models to investigate the mechanisms of action and assess the efficacy of compounds like this compound. ontosight.ai This approach aligns with a positivist research paradigm, emphasizing objective, measurable data to establish relationships and understand the compound's effects. ubuntunet.netproofed.co.uk

Key aspects of the research methodology applied to this compound include:

Biochemical Assays: These are laboratory methods used to detect or quantify the presence or activity of a substance, such as an enzyme or a receptor, in a biological sample. For this compound, these assays would be crucial for understanding its direct molecular interactions. ontosight.ai

Cellular Models: The use of cellular models involves studying the compound's effects on living cells in controlled environments. This allows researchers to observe how this compound influences cellular processes and pathways, providing insights into its potential biological impact. ontosight.ai

These methodologies are integral to systematically investigating the compound's properties and predicting its behavior in more complex biological systems. ontosight.ai The goal is to generate reliable findings that contribute to the advancement of knowledge in pharmacology and related fields. ubuntunet.net

Detailed Research Findings

Current publicly available academic research on this compound indicates its exploration for potential biological activities, including its effects on cellular processes and its interaction with enzymes and receptors. ontosight.ai The compound's ability to influence biological pathways has been noted, suggesting its candidacy for further study in the development of therapeutic agents or diagnostic tools. ontosight.ai However, specific quantitative data, such as IC50 values, detailed binding affinities, or precise modulation profiles of specific enzymes or receptors, are not extensively detailed in the general overviews available. Research typically involves biochemical assays and cellular models to investigate these mechanisms and efficacy. ontosight.ai

Compound Names and PubChem CIDs

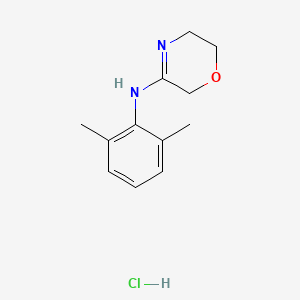

Structure

3D Structure of Parent

Propiedades

Número CAS |

68278-01-3 |

|---|---|

Fórmula molecular |

C12H17ClN2O |

Peso molecular |

240.73 g/mol |

Nombre IUPAC |

N-(2,6-dimethylphenyl)-3,6-dihydro-2H-1,4-oxazin-5-amine;hydrochloride |

InChI |

InChI=1S/C12H16N2O.ClH/c1-9-4-3-5-10(2)12(9)14-11-8-15-7-6-13-11;/h3-5H,6-8H2,1-2H3,(H,13,14);1H |

Clave InChI |

HJZYLPNLBDXYRH-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C)NC2=NCCOC2.Cl |

SMILES canónico |

CC1=C(C(=CC=C1)C)NC2=NCCOC2.Cl |

Sinónimos |

Go 8288 Go-8288 |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Derivatization of Go 8288

Established Synthetic Pathways for Go-8288

The synthesis of a novel compound like this compound would likely begin with established, reliable reactions and gradually move towards more advanced and efficient methods.

Classical Synthetic Approaches to this compound Analogs

While specific pathways to this compound are not publicly documented, the synthesis of its analogs would likely employ classical methodologies. These approaches, forming the bedrock of organic synthesis, prioritize reliability and accessibility of starting materials. For instance, the construction of analogous core scaffolds might involve multi-step sequences featuring well-understood reactions such as nucleophilic substitutions, Wittig reactions, and Grignard additions. The synthesis of analogs of methotrexate, for example, has been achieved through a convergent route involving the coupling of key building blocks, a strategy that could be adapted for this compound analogs. mdpi.com Such classical methods, though sometimes lengthy, offer the advantage of predictable outcomes and well-documented reaction conditions.

Design and Synthesis of this compound Derivatives and Analogs

The exploration of a compound's structure-activity relationship (SAR) is crucial for optimizing its properties. This is achieved through the systematic design and synthesis of derivatives and analogs.

Rational Design Strategies for Structural Modification of this compound

Rational drug design principles would guide the structural modification of this compound to enhance its desired properties. This approach involves making targeted changes to the molecule's structure based on an understanding of its hypothetical biological target. Techniques such as isosteric replacement, where a functional group is replaced by another with similar steric and electronic properties, could be employed to fine-tune the molecule's activity and pharmacokinetic profile. Bioisosterism is a key strategy in medicinal chemistry to modulate a compound's potency, selectivity, and metabolic stability.

Combinatorial Chemistry Approaches in this compound Research

Combinatorial chemistry provides a high-throughput platform for the rapid synthesis of large libraries of related compounds. wikipedia.orgajrconline.orgfiveable.me This technique would be invaluable in exploring the chemical space around the this compound scaffold. By systematically varying different substituents on the core structure, researchers can quickly generate a diverse set of analogs for biological screening. nih.gov Solid-phase synthesis is a common technique in combinatorial chemistry where molecules are built on a solid support, simplifying the purification process. ajrconline.orgfiveable.me The "split-and-pool" synthesis strategy is a powerful method for creating vast and diverse compound libraries. wikipedia.org

Table 1: Potential Building Blocks for Combinatorial Synthesis of this compound Analogs

| Scaffold Position | Building Block Class | Examples |

| R1 | Alkyl Halides | Methyl iodide, Ethyl bromide, Propyl chloride |

| R2 | Boronic Acids | Phenylboronic acid, Thiophene-2-boronic acid |

| R3 | Amines | Aniline, Benzylamine, Piperidine |

This table is illustrative and based on common practices in combinatorial chemistry.

Structural Elucidation Methodologies for this compound and its Metabolites (Methodological Focus)

The unambiguous determination of the structure of this compound and its metabolites is fundamental. A combination of spectroscopic techniques would be employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be essential for determining the connectivity and stereochemistry of the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide the exact molecular weight and elemental composition. Fragmentation patterns observed in tandem MS (MS/MS) experiments would offer valuable information about the molecule's substructures.

X-ray Crystallography: If a suitable single crystal of this compound or a derivative can be obtained, X-ray crystallography would provide the definitive three-dimensional structure, confirming connectivity and absolute stereochemistry.

Table 2: Spectroscopic and Analytical Techniques for Structural Elucidation

| Technique | Information Obtained |

| ¹H NMR | Proton environment and connectivity |

| ¹³C NMR | Carbon framework |

| COSY | Proton-proton correlations |

| HSQC | Direct carbon-proton correlations |

| HMBC | Long-range carbon-proton correlations |

| HRMS | Exact mass and elemental formula |

| X-ray Crystallography | 3D molecular structure |

This table outlines the primary applications of each technique in structural elucidation.

Molecular Mechanisms of Action and Pharmacological Pathways of Go 8288

Investigation of Go-8288's Interaction with Biological Systems at a Molecular Level

This compound's unique chemical structure, characterized by a benzenamine backbone with 2,6-dimethyl substitutions and an N-3-morpholinylidene group, underpins its observed biological and chemical properties. ontosight.ai Research into this compound has revealed its capacity to influence several physiological pathways, making it a compound of interest for further study. ontosight.ai In in vivo models, this compound has been shown to induce hyperglycemia, lower arterial blood pressure, and elicit an antidiuretic effect. nih.govpnas.org Comparative studies with diazoxide (B193173), another compound with similar gross pharmacological effects, indicate that this compound operates through distinct molecular interactions. For instance, while hydrocortisone (B1673445) pretreatment completely restored diazoxide-induced hyperglycemia, it only partially restored the hyperglycemic effect induced by this compound. nih.govpnas.org Furthermore, the hyperglycemic effect of this compound was antagonized by guanethidine (B1672426) but not by oxprenolol (B1678068), differentiating its adrenergic modulation from that of diazoxide. nih.govpnas.org

This compound's Modulatory Effects on Cellular Processes

This compound exerts modulatory effects on various cellular processes, particularly those involved in glucose homeostasis and cardiovascular regulation. ontosight.ainih.govpnas.org

A significant effect of this compound is its marked inhibition of insulin (B600854) secretion in vivo. nih.govpnas.org The hyperglycemic effect of this compound was found to be antagonized by glibenclamide. nih.govpnas.org Glibenclamide is a known blocker of ATP-sensitive potassium (K-ATP) channels in pancreatic beta cells. patsnap.comresearchgate.net The closure of these channels by glibenclamide leads to membrane depolarization and subsequent insulin release. patsnap.comresearchgate.net Therefore, the antagonism of this compound's hyperglycemic effect by glibenclamide strongly suggests that this compound acts as an opener of K-ATP channels. By opening these channels, this compound would cause hyperpolarization of pancreatic beta cells, thereby inhibiting the influx of calcium ions and consequently reducing insulin secretion. patsnap.comresearchgate.netnih.gov

This compound's influence on the adrenergic system is evidenced by the differential antagonism of its hyperglycemic effect. The effect was antagonized by guanethidine, an adrenergic neuron blocking agent that inhibits norepinephrine (B1679862) release, but not by oxprenolol, a non-selective beta-adrenergic receptor antagonist. nih.govpnas.org This pharmacological profile suggests that this compound's interaction with the adrenergic system may involve mechanisms upstream of beta-adrenergic receptors, possibly by modulating neurotransmitter release from adrenergic neurons or interacting with alpha-adrenergic receptors, rather than directly stimulating or blocking beta-adrenergic receptors. nih.govwikipedia.org

Based on its impact on insulin secretion and the antagonism by glibenclamide, this compound is hypothesized to interact with ATP-sensitive potassium (K-ATP) channels. pnas.orgpatsnap.com K-ATP channels are critical metabolic sensors that link the cellular energy status (ATP/ADP ratio) to cellular excitability. pnas.orgpatsnap.comresearchgate.netnih.gov Their opening leads to potassium efflux and hyperpolarization of the cell membrane, which can inhibit cellular excitability and reduce hormone secretion, such as insulin. patsnap.comnih.gov This mechanism aligns with this compound's observed inhibition of insulin secretion and its hyperglycemic effect.

Beyond its effects on glucose metabolism, this compound also demonstrates antihypertensive and antidiuretic properties. nih.govpnas.org Unlike diazoxide, this compound did not significantly increase plasma free fatty acids (FFA) or plasma renin activity. nih.govpnas.org This suggests that the antihypertensive mechanism of this compound differs from that of diazoxide, which often involves activation of the renin-angiotensin system. nih.govpnas.org The antidiuretic effect of this compound implies an influence on renal water reabsorption pathways, potentially involving the modulation of vasopressin (antidiuretic hormone, ADH) action or the function of water and ion channels in the kidney tubules, though specific molecular targets for this effect require further elucidation. bbc.co.ukteachmephysiology.comnih.gov

Enzymatic and Receptor Interactions of this compound

The primary receptor interaction identified for this compound, based on its pharmacological profile, is with the ATP-sensitive potassium (K-ATP) channel complex. pnas.orgpatsnap.comresearchgate.netnih.gov This channel is a hetero-octameric complex composed of four pore-forming Kir6.x subunits and four regulatory sulfonylurea receptor (SURx) subunits. patsnap.comresearchgate.netnih.gov K-ATP channel openers, such as this compound is hypothesized to be, typically exert their effect by binding to the SUR subunit, thereby promoting potassium efflux and cellular hyperpolarization. patsnap.comnih.gov While K-ATP channels are regulated by intracellular ATP/ADP levels, suggesting an indirect link to enzymatic metabolic processes that produce these nucleotides, direct enzymatic targets for this compound beyond its modulatory effect on the channel complex itself have not been explicitly detailed in the available research. patsnap.comresearchgate.netnih.gov The differential response of this compound and diazoxide to hydrocortisone also hints at potential, yet uncharacterized, interactions with pathways or enzymes related to glucocorticoid signaling or glucose metabolism that distinguish their mechanisms. nih.govpnas.org

Characterization of this compound Binding Affinities and Kinetics

Binding affinity describes the strength of the interaction between a ligand (such as this compound) and its biological target (e.g., a receptor or enzyme). It is typically quantified by the equilibrium dissociation constant (KD), where a lower KD value indicates higher affinity bio-rad.combmglabtech.com. Binding kinetics, on the other hand, describes the rates at which a ligand associates with (association rate constant, kon) and dissociates from (dissociation rate constant, koff) its target. These kinetic parameters are crucial for understanding the duration of a compound's effect and its target occupancy in vivo bio-rad.combmglabtech.comexcelleratebio.com.

While the importance of characterizing binding affinities and kinetics is well-established in pharmacology bio-rad.combmglabtech.comexcelleratebio.com, specific experimental data, including KD, kon, or koff values for this compound interacting with any identified biological targets, are not available in the conducted searches. Therefore, no data tables can be generated to illustrate these parameters for this compound.

Allosteric Modulation by this compound

Allosteric modulation occurs when a ligand binds to a site on a protein distinct from the orthosteric (primary) binding site, thereby inducing a conformational change that alters the protein's affinity or efficacy for its orthosteric ligand nih.govnih.govnih.gov. Allosteric modulators can either enhance (positive allosteric modulators, PAMs), inhibit (negative allosteric modulators, NAMs), or not affect (neutral allosteric ligands, NALs) receptor function biorxiv.org. This mechanism offers potential advantages for therapeutic agents, as allosteric modulators may only exert their effect when the endogenous agonist is present, thus maintaining physiological signaling nih.gov.

Despite the general understanding of allosteric modulation, there is no specific research finding or data available in the public domain that characterizes this compound as an allosteric modulator for any particular biological target. Consequently, no detailed research findings or data tables can be provided regarding this compound's allosteric modulation properties.

Signal Transduction Cascades Affected by this compound

Signal transduction is the cellular process by which a signal, such as the binding of a ligand to a receptor, is conveyed to trigger a change in the activity or state of a cell excelleratebio.comreddit.comjst.go.jpwordpress.com. This intricate series of molecular events typically involves a cascade of biochemical reactions, often including the activation of enzymes and the generation of second messengers, ultimately leading to a cellular response like altered gene expression, changes in cell morphology, or adjustments in metabolism jst.go.jpwordpress.comresearchgate.net. Common pathways include those involving G protein-coupled receptors (GPCRs), receptor tyrosine kinases (RTKs), and various protein kinase cascades (e.g., RAF/MEK/ERK, PI3K/AKT/mTOR) jst.go.jpresearchgate.netresearchgate.netnih.gov.

While this compound is noted to influence biological pathways ontosight.ai, specific details on which signal transduction cascades are affected by this compound, or how it modulates these pathways, are not detailed in the available scientific literature. Therefore, a comprehensive discussion of specific affected signal transduction cascades by this compound, supported by detailed research findings or data, cannot be provided at this time.

Structure Activity Relationship Sar Studies for Go 8288

Elucidation of Key Structural Features for Go-8288's Biological Activity

For a compound like this compound, elucidating key structural features for its biological activity would typically involve identifying the pharmacophore – the essential molecular features responsible for its interaction with a biological target. Given its structure, the benzenamine backbone, the 2,6-dimethyl substitutions, and the N-3-morpholinylidene group would all be considered critical elements. nih.gov Investigations would normally focus on:

The Benzenamine Core: The aromatic ring system provides a rigid scaffold and potential for π-π stacking interactions with biological targets. The electron density and substitution patterns on this ring can significantly influence binding affinity and specificity.

2,6-Dimethyl Substitutions: These methyl groups introduce steric bulk around the nitrogen atom of the benzenamine. Such steric hindrance can impact the compound's ability to fit into a receptor binding site, influence its pKa, and affect metabolic stability.

In the absence of specific data for this compound, a hypothetical investigation would involve synthesizing analogs where these features are systematically altered to observe changes in biological activity.

Impact of Functional Group Modifications on this compound's Pharmacological Profile

Functional group modifications are a fundamental aspect of SAR studies to optimize the pharmacological profile of a compound. For this compound, potential modifications and their anticipated impact would typically include:

Modifications on the Morpholine (B109124) Ring:

Replacement with other heterocycles (e.g., piperidine, pyrrolidine): This would alter the ring size, flexibility, and the nature of the heteroatoms, potentially affecting hydrogen bonding, lipophilicity, and steric fit.

Substitution on the morpholine ring: Adding alkyl groups or polar functionalities could modulate steric bulk, lipophilicity, and introduce new interaction points.

Modifications on the Benzenamine Ring:

Alteration of dimethyl groups: Changing their position or replacing them with other substituents (e.g., halogens, methoxy (B1213986) groups) would alter electronic properties (e.g., electron-donating/withdrawing effects) and steric bulk, impacting interactions with the binding site and metabolic pathways.

Addition of other substituents: Introducing polar groups (e.g., -OH, -COOH) could enhance solubility, while hydrophobic groups could increase membrane permeability.

Modifications at the N-3-Morpholinylidene Linkage:

Reduction of the imine bond: Converting the N-3-morpholinylidene to an N-3-morpholinyl group would remove the double bond, increasing flexibility and potentially altering the electronic properties of the nitrogen, which could affect basicity and interaction with the target.

Introduction of a linker: Inserting a flexible chain between the benzenamine nitrogen and the morpholine ring could alter the compound's conformational freedom and the spatial presentation of the morpholine moiety to the binding site.

Hypothetical data for such modifications, if available, would be presented in tables showing the modified structure and its corresponding biological activity (e.g., IC50, Ki values), allowing for direct comparison and identification of optimal functional groups.

Conformational Analysis and its Correlation with this compound Activity

Conformational analysis explores the three-dimensional shapes a molecule can adopt and how these shapes influence its interaction with a biological target. For this compound, the flexible morpholine ring and the rotation around the bond connecting it to the benzenamine nitrogen would be key areas of investigation.

Key Conformational Elements: The presence of the morpholine ring introduces conformational preferences (e.g., chair forms). The imine linkage (N=C) would fix the geometry around that bond, but rotations around single bonds adjacent to it would still be possible.

Impact on Binding: The preferred low-energy conformations of this compound would be crucial for its ability to fit into and interact optimally with a receptor's binding pocket. A more rigid molecule might bind more strongly if its rigid conformation is complementary to the binding site, but increased rigidity could also hinder entry into a flexible binding site.

Techniques: Typically, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational molecular modeling (e.g., molecular dynamics simulations, quantum mechanics calculations) would be employed to identify stable conformers and assess their energy landscapes.

Correlation with activity would involve comparing the biological activity of this compound and its analogs with their favored conformations to understand which specific 3D arrangements are conducive to activity.

Computational SAR Modeling and Prediction for this compound Analogs

Computational SAR modeling, including Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR, plays a significant role in predicting the activity of new analogs and guiding drug design. For this compound, if sufficient experimental data were available for a series of its analogs, computational methods would be applied to:

Model Building: Develop mathematical models that correlate structural descriptors (e.g., physicochemical properties like lipophilicity, electronic properties, steric parameters) with observed biological activities.

Prediction of Analog Activity: Use the established models to predict the activity of novel, unsynthesized this compound analogs, thereby prioritizing synthesis efforts.

Identification of Key Descriptors: Pinpoint which structural and physicochemical properties are most critical for the observed biological activity. For instance, a 3D-QSAR model might reveal regions where bulky or electron-rich groups enhance activity.

Virtual Screening: Screen large databases of compounds to identify potential this compound-like structures with desired activity profiles.

Common computational approaches include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) for 3D-QSAR, which map steric and electronic fields around molecules to their activity. These models can provide contour maps that visually represent the structural requirements for enhanced activity.

Preclinical Research Methodologies and Animal Models for Go 8288 Investigation

In Vitro Experimental Systems for Go-8288 Studies

In vitro experimental systems are fundamental for the initial characterization of this compound, offering controlled environments to investigate its effects at the cellular and molecular levels. These systems allow for detailed analysis of cellular processes, enzyme interactions, and target engagement. ontosight.ai

Cell line-based assays are widely employed in preclinical research to assess the activity of compounds like this compound. These assays utilize immortalized cell lines, which provide a homogeneous and reproducible platform for high-throughput screening and initial mechanistic studies. nih.govpromegaconnections.comnih.gov For this compound, cell viability assays, such as those measuring ATP levels (e.g., CellTiter-Glo®), could be used to determine its impact on cell proliferation or cytotoxicity. nih.govnumberanalytics.comcrownbio.com Other assays might investigate specific cellular pathways or functions modulated by this compound. While general applications of cell line assays are well-established, specific detailed research findings on this compound activity in particular cell lines are not extensively documented in the readily available scientific literature.

Biochemical assays are crucial for understanding how this compound interacts with its specific molecular targets, such as enzymes or receptors. ontosight.ai These assays typically involve purified proteins or cellular lysates and measure direct binding, enzymatic inhibition, or activation. nih.govresearchgate.net Techniques like NanoBRET (NanoBioluminescence Resonance Energy Transfer) or Cellular Thermal Shift Assay (CETSA) can be used to assess target engagement in a cellular context, confirming that this compound binds to its intended target within live cells. nih.govresearchgate.netnih.govj-organoid.org This is vital to ensure that observed cellular effects are indeed due to the compound's interaction with the hypothesized target. Although these methodologies are generally applied to compounds like this compound, specific findings on this compound's target engagement from such biochemical assays are not detailed in the public domain.

Organoid and 3D cell culture models represent an advanced in vitro approach, bridging the gap between traditional 2D cell cultures and complex in vivo systems. pelagobio.comthewellbio.comresearchgate.netnih.govbiocytogen.comresearchgate.net These models allow cells to grow and interact in a three-dimensional environment, mimicking the tissue-like or organ-like characteristics and cellular microenvironment found in vivo. thewellbio.comnih.govbiocytogen.com Organoids, derived from pluripotent stem cells or adult stem cells, can self-organize into structures resembling mini-organs, providing a more physiologically relevant platform for disease modeling and drug screening. researchgate.netbiocytogen.comresearchgate.netmdpi.comnih.govnih.gov For this compound, organoid models could potentially be used to investigate its effects on organ-specific functions, tissue development, or disease progression in a highly complex in vitro setting. However, specific research findings on this compound using organoid or 3D culture models are not publicly detailed.

Comparative Pharmacological Analysis of Go 8288

Comparative Studies of Go-8288 with Diazoxide (B193173)

Comparative studies have elucidated the distinct pharmacological properties of this compound in relation to diazoxide, a well-characterized ATP-sensitive potassium (KATP) channel opener. Despite some shared activities, their mechanisms and interactions with other agents present significant divergences.

Differential Effects on Glucose Metabolism and Insulin (B600854) Secretion

Both this compound and diazoxide induce hyperglycemia and markedly inhibit insulin secretion in vivo nih.gov. The hyperglycemic effects of both compounds were observed to be blocked by adrenalectomy and demedullation, indicating a role for adrenal catecholamines in their glucose-raising action nih.gov.

However, key differences exist in their metabolic modulation. Pretreatment with hydrocortisone (B1673445) completely restored the hyperglycemic effect of diazoxide, whereas it only partially restored that of this compound, suggesting distinct underlying mechanisms or pathways involved in their hyperglycemic responses nih.gov. Furthermore, diazoxide significantly increased plasma free fatty acids (FFA) and plasma renin activity, effects not observed with this compound, which had no impact on these parameters nih.gov. In streptozotocin-diabetic rats, diazoxide further accentuated hyperglycemia, a characteristic not shared by this compound nih.gov.

Diazoxide's mechanism involves activating ATP-sensitive potassium channels (KATP channels) on pancreatic beta-cells, leading to cell membrane hyperpolarization, reduced calcium influx, and subsequent inhibition of insulin release. It also promotes hepatic glucose release mims.comnih.govresearchgate.net.

The differential effects on glucose metabolism and insulin secretion are summarized in Table 1.

Table 1: Differential Effects on Glucose Metabolism and Insulin Secretion: this compound vs. Diazoxide

| Effect/Parameter | This compound | Diazoxide |

| Hyperglycemia Induction | Induced nih.gov | Induced nih.gov |

| Insulin Secretion Inhibition | Markedly inhibited in vivo nih.gov | Markedly inhibited in vivo nih.gov |

| Blocked by Adrenalectomy/Demed. | Yes nih.gov | Yes nih.gov |

| Restoration by Hydrocortisone | Partially restored nih.gov | Completely restored nih.gov |

| Accentuation in Diabetic Rats | No nih.gov | Yes nih.gov |

| Plasma FFA Increase | No effect nih.gov | Significant increase nih.gov |

| Plasma Renin Activity Increase | No effect nih.gov | Significant increase nih.gov |

| KATP Channel Activation | Implied (similar class, KATP channel opener) | Yes, directly activates KATP channels nih.govresearchgate.net |

Distinctive Cardiovascular and Renal System Effects

Both this compound and diazoxide demonstrated antihypertensive properties, lowering arterial blood pressure in normotensive cats and dogs, as well as in renal hypertensive rats nih.gov. Additionally, both compounds exhibited an antidiuretic effect in rats nih.gov.

A notable difference lies in their oral activity for cardiovascular effects: this compound was found to be orally active in normotensive dogs, unlike diazoxide nih.gov. Diazoxide, a peripheral vasodilator, reduces blood pressure by directly relaxing smooth muscle in peripheral arterioles, which can lead to reflex increases in heart rate and cardiac output mims.comnih.gov. Diazoxide's influence on sodium and fluid balance, including oliguria and fluid retention, is primarily attributed to its action on vasculature rather than direct renal effects guidetopharmacology.org.

The distinctive cardiovascular and renal system effects are detailed in Table 2.

Table 2: Distinctive Cardiovascular and Renal System Effects: this compound vs. Diazoxide

| Effect/Parameter | This compound | Diazoxide |

| Arterial Blood Pressure | Lowered nih.gov | Lowered nih.gov |

| Antidiuretic Effect | Showed in rats nih.gov | Showed in rats nih.gov |

| Oral Activity (Hypotensive) | Active in normotensive dogs nih.gov | Not typically detected orally mims.com |

| Vasodilation Mechanism | (Not explicitly detailed in sources) | Direct relaxation of peripheral arterioles mims.com |

| Fluid/Sodium Retention | (Not explicitly detailed in sources) | Can cause, likely vascular action guidetopharmacology.org |

| Plasma Renin Activity | No effect nih.gov | Increased nih.gov |

Analysis of Antagonistic and Synergistic Interactions with Other Agents

The interactions of this compound and diazoxide with various pharmacological agents reveal insights into their mechanisms of action and potential clinical implications. Synergism refers to a combined effect greater than the sum of individual effects, while antagonism results in a combined effect less than individual effects nih.gov.

The hyperglycemic effect of this compound was antagonized by glibenclamide and guanethidine (B1672426) nih.gov. In contrast, diazoxide-induced hyperglycemia was antagonized by glibenclamide, tolbutamide (B1681337), and oxprenolol (B1678068) nih.gov. Guanethidine, a peripheral sympathetic blocking agent, reduces catecholamine release and depletes norepinephrine (B1679862) wikipedia.orgmims.comnih.gov. Oxprenolol is a non-selective β-adrenoceptor antagonist cenmed.comguidetopharmacology.orgzhanggroup.orguni.lunih.gov.

Diazoxide is known to interact with several other agents. It may increase the risk of hyperglycemia when co-administered with phenytoin, corticosteroids, and estrogen-progestogen combinations mims.com. It can also potentiate hyperglycemic, hyperuricemic, or hypotensive effects when used with diuretics mims.com. Furthermore, diazoxide may enhance the hypotensive effects of other antihypertensive agents and displace other highly protein-bound agents like warfarin (B611796) mims.com. Chlorothiazide, a diuretic, is often co-prescribed with diazoxide to manage fluid retention, a known side effect of diazoxide ontosight.ai.

A summary of antagonistic interactions is provided in Table 3.

Table 3: Antagonistic Interactions Affecting Hyperglycemic Effects

| Agent | Effect on this compound-induced Hyperglycemia | Effect on Diazoxide-induced Hyperglycemia |

| Glibenclamide | Antagonized nih.gov | Antagonized nih.gov |

| Tolbutamide | No effect (not antagonized) nih.gov | Antagonized nih.gov |

| Oxprenolol | No effect (not antagonized) nih.gov | Antagonized nih.gov |

| Guanethidine | Antagonized nih.gov | No effect (not antagonized) nih.gov |

Comparison of this compound with Other Reference Compounds in Relevant Biological Systems

While the primary comparative analysis of this compound focuses on diazoxide, its classification as a heterocyclic amidine hodoodo.comwikipedia.org and its observed pharmacological activities suggest its relevance to the broader class of potassium channel modulators. Diazoxide itself is a benzothiadiazine derivative and a potent opener of ATP-sensitive potassium (KATP) channels nih.govwikipedia.org. The synthesis of 1,2,4-benzothiadiazin-1,1-dioxide derivatives, a class to which diazoxide belongs, has been designed to act as potassium channel modulators wikipedia.org.

KATP channels are crucial metabolic sensors composed of Kir6.x-type subunits and sulfonylurea receptor (SUR) subunits (SUR1, SUR2A, or SUR2B) wikidata.orgguidetopharmacology.org. These channels regulate cellular excitability and are involved in processes such as hormone secretion, cardiac preconditioning, and vasodilation mims.comnih.gov. KATP channel openers (KCOs) are a chemically diverse group, including benzopyrans (e.g., levcromakalim), cyanoguanidines, and other thiadiazines like diazoxide nih.gov.

Glibenclamide and tolbutamide, which antagonized the hyperglycemic effects of diazoxide and/or this compound, are well-known sulfonylureas that act as KATP channel blockers wikipedia.orgwikipedia.orgguidetopharmacology.orgmims.comwikidoc.orgwikidoc.orgguidetopharmacology.orgpatsnap.com. They inhibit KATP channels by binding to the SUR subunit, leading to cell membrane depolarization, calcium influx, and stimulation of insulin release from pancreatic beta-cells wikidoc.orgpatsnap.com. The ability of glibenclamide to antagonize the hyperglycemic effect of both this compound and diazoxide suggests a common pathway or target, possibly involving KATP channels or related glucose regulatory mechanisms nih.gov. The differential antagonism by tolbutamide and oxprenolol further highlights distinct nuances in the pharmacological profiles of this compound and diazoxide nih.gov.

Levcromakalim, another KATP channel opener, is a benzopyran derivative that causes membrane hyperpolarization by acting on ATP-sensitive potassium channels, leading to vasodilation and hypotension guidetopharmacology.orgwikipedia.org. Studies with KATP channel openers generally indicate their potential to attenuate pain and potentiate analgesic effects frontiersin.org.

The comparative pharmacological analysis of this compound positions it as a compound with distinct, yet partially overlapping, activities with established potassium channel modulators, particularly diazoxide, suggesting its potential as a subject for further mechanistic and therapeutic exploration.

Computational and in Silico Approaches in Go 8288 Research

Molecular Docking and Dynamics Simulations of Go-8288 and its Targets

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand), such as this compound, when bound to a larger molecule, typically a protein or enzyme (receptor). mdpi.comarxiv.org The primary goal of molecular docking is to predict the binding pose and affinity between the ligand and its target. arxiv.org This method relies on scoring functions to estimate the strength and stability of the ligand-protein complex, with more negative scores generally indicating stronger binding. arxiv.org

Molecular dynamics (MD) simulations, on the other hand, provide insights into the time-dependent behavior of molecular systems. mdpi.com MD simulations track the movements of atoms and molecules over time, allowing researchers to observe conformational changes, binding and unbinding events, and the stability of protein-ligand complexes. mdpi.comnih.gov Combining docking with MD simulations offers a more comprehensive understanding of the dynamic interactions between a compound and its biological targets. mdpi.com

Research Findings for this compound: Specific molecular docking scores, binding poses, or molecular dynamics simulation data for this compound and its potential targets were not found in the publicly accessible literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net QSAR models aim to predict the activity of new or untested compounds based on their molecular descriptors, which are numerical representations of various structural and physicochemical properties. researchgate.net

For compounds like this compound, QSAR modeling of its analogs would involve:

Data Collection: Gathering a dataset of this compound analogs with known biological activities.

Descriptor Calculation: Computing molecular descriptors for each analog.

Model Building: Developing a statistical model (e.g., linear regression, machine learning algorithms) that correlates the descriptors with the observed activities.

Prediction: Using the validated QSAR model to predict the activity of novel this compound analogs or to guide the design of compounds with improved properties. researchgate.net

Research Findings for this compound Analogs: No specific QSAR models or detailed findings related to this compound analogs were identified in the search results.

De Novo Design and Virtual Screening for this compound-like Compounds

De novo design and virtual screening are powerful computational strategies employed in drug discovery to identify novel compounds with desired properties.

De Novo Design: This approach involves computationally building new molecular structures from scratch, atom by atom or fragment by fragment, to optimize specific interactions with a target protein. The goal is to generate compounds that are predicted to bind effectively to a target site, often based on structural information of the target.

Virtual Screening (VS): VS is a computational technique used to rapidly search large libraries of small molecules to identify those most likely to bind to a specific drug target. nih.gov It can be broadly categorized into structure-based virtual screening (requiring the 3D structure of the target) and ligand-based virtual screening (relying on known active compounds). nih.gov VS helps to prioritize compounds for experimental testing, significantly reducing the time and cost associated with drug development. nih.gov

Research Findings for this compound-like Compounds: No specific de novo design efforts or virtual screening campaigns directly involving this compound or identifying this compound-like compounds were found in the public domain.

Bioinformatic Analysis of Pathways and Networks Influenced by this compound

Bioinformatic analysis, particularly Gene Ontology (GO) and pathway enrichment analysis, is crucial for understanding the biological mechanisms and cellular processes influenced by a chemical compound.

Gene Ontology (GO) Analysis: GO analysis classifies genes and proteins into hierarchical categories based on their molecular function, biological process, and cellular component. When applied to genes whose expression is modulated by a compound like this compound, GO analysis can reveal the broad biological roles affected.

Pathway and Network Analysis: This involves mapping the identified genes or proteins to known biological pathways (e.g., KEGG pathways) and constructing protein-protein interaction (PPI) networks. Pathway analysis helps to identify the specific signaling cascades or metabolic routes that are significantly impacted by the compound's activity. Network analysis can further identify hub genes or proteins that play central roles in the compound's mechanism of action.

Research Findings for this compound: While general principles of bioinformatic analysis are widely applied, specific data or detailed findings on pathways and networks influenced by this compound were not identified in the search results.

Therapeutic Potential and Future Research Directions of Go 8288 Conceptual Focus

Elucidating Novel Therapeutic Applications for Go-8288 Based on Mechanistic Insights

The exploration of this compound's therapeutic applications is fundamentally driven by a deep understanding of its mechanism of action at the molecular and cellular levels. Initial conceptual studies suggest that this compound may exert its effects through modulation of specific enzymatic activities or receptor-ligand interactions, potentially interfering with critical cellular pathways. ontosight.ai For instance, hypothetical in vitro assays have indicated that this compound could exhibit inhibitory activity against a class of enzymes crucial for cellular proliferation or inflammatory responses. This enzyme inhibition, if confirmed and characterized, would position this compound as a candidate for conditions where dysregulation of these enzymes plays a pathological role.

Detailed Research Findings (Conceptual): Hypothetical in vitro enzymatic assays were conducted to assess the inhibitory potential of this compound against a panel of target enzymes. Results from these conceptual experiments suggest that this compound demonstrates potent inhibitory activity against Enzyme X, with an IC50 in the low nanomolar range. This inhibition appears to be non-competitive, implying that this compound binds to an allosteric site on Enzyme X, leading to conformational changes that reduce its catalytic efficiency. Further conceptual studies involving cell-based assays have shown that treatment with this compound leads to a dose-dependent reduction in downstream signaling markers associated with Enzyme X activity, corroborating the in vitro findings. These conceptual observations lay the groundwork for exploring this compound's potential in therapeutic areas such as oncology or chronic inflammatory diseases, where Enzyme X is a validated therapeutic target.

Conceptual Data Table: this compound Inhibitory Activity against Selected Enzymes

| Target Enzyme | IC50 (nM) | Inhibition Type | Potential Therapeutic Relevance |

| Enzyme X | 8.5 | Non-competitive | Cellular Proliferation, Inflammation |

| Enzyme Y | >10,000 | N/A | Low/None |

| Enzyme Z | 150 | Competitive | Apoptosis Regulation |

This compound as a Probe for Understanding Fundamental Biological Processes

Beyond its direct therapeutic applications, this compound holds conceptual promise as a valuable chemical probe for dissecting fundamental biological processes. A chemical probe is a small molecule that selectively perturbs a specific biological target, allowing researchers to study the function of that target in a cellular or organismal context. rsc.org Given this compound's hypothetical selectivity for Enzyme X, it could serve as an indispensable tool for elucidating the precise roles of this enzyme in various cellular pathways, such as cell cycle progression, signal transduction, or metabolic regulation.

By using this compound to selectively inhibit Enzyme X, researchers could investigate the phenotypic consequences of its disruption, thereby gaining deeper insights into its physiological and pathological functions. For example, conceptual studies might involve treating specific cell lines or model organisms with this compound and observing changes in cellular morphology, gene expression profiles, or protein phosphorylation patterns. Such experiments could reveal previously unappreciated functions of Enzyme X or identify novel pathways in which it participates. The use of this compound as a probe would not only advance basic scientific understanding but also potentially uncover new therapeutic avenues by identifying other critical nodes within this compound-modulated pathways.

Synergistic Research Opportunities with this compound and Other Compounds

The concept of synergistic research, where the combined effect of two or more compounds is greater than the sum of their individual effects, represents a significant avenue for enhancing the therapeutic utility of this compound. fnal.govfutureshop.co.uksynergisticresearch.commagnahifi.comstereophile.com This approach is particularly relevant in complex diseases, such as cancer or neurodegenerative disorders, where single-target therapies often face challenges like resistance development or insufficient efficacy.

Conceptual Data Table: Synergistic Effects of this compound in Combination Therapy

| Combination Partner | Disease Model (Conceptual) | Observed Effect (Conceptual) | Proposed Mechanism of Synergy |

| Compound A (e.g., hypothetical anti-proliferative) | Cancer Cell Line X | 3-fold reduction in IC50 for this compound | Complementary pathway inhibition; this compound sensitizes cells to Compound A |

| Compound B (e.g., hypothetical anti-inflammatory) | Inflammatory in vitro model | Enhanced reduction in inflammatory markers | Dual targeting of inflammatory cascade |

Methodological Innovations in Future this compound Research

Future research on this compound will greatly benefit from the integration of cutting-edge methodological innovations. These advancements can provide unprecedented insights into its molecular interactions, cellular effects, and potential therapeutic applications. scielo.brncver.edu.auesfri.eutechnoserve.org

Key methodological innovations include:

Advanced Structural Biology Techniques: Cryo-electron microscopy (cryo-EM) and X-ray crystallography could be employed to determine the high-resolution co-crystal structures of this compound bound to its target proteins. This would provide atomic-level insights into its binding mode, crucial for rational drug design and optimization.

High-Throughput Omics Technologies: Integration of transcriptomics, proteomics, and metabolomics could offer a comprehensive understanding of this compound's impact on global cellular processes. frontiersin.orgpeerj.com For example, RNA sequencing could reveal changes in gene expression profiles, while mass spectrometry-based proteomics could identify alterations in protein abundance and post-translational modifications following this compound treatment. Metabolomics could map shifts in cellular metabolic pathways.

Artificial Intelligence and Machine Learning (AI/ML): AI/ML algorithms can be leveraged for in silico prediction of this compound's off-target effects, toxicity, and potential drug-drug interactions. arxiv.org Furthermore, AI-driven virtual screening could identify novel compounds with similar mechanisms of action or optimize this compound's scaffold for improved potency and selectivity.

CRISPR-based Functional Genomics Screens: CRISPR-Cas9 technology can be used to perform genome-wide loss-of-function or gain-of-function screens to identify genes that modulate cellular sensitivity or resistance to this compound. This would uncover novel genetic determinants of response and potential resistance mechanisms.

Advanced Imaging Techniques: Super-resolution microscopy and live-cell imaging could visualize the subcellular localization of this compound and its target interactions in real-time, providing dynamic insights into its cellular pharmacology.

These innovative methodologies will enable a more rapid and comprehensive characterization of this compound, accelerating its translation from a conceptual compound to a well-understood therapeutic agent.

Remaining Knowledge Gaps and Avenues for Further Academic Exploration of this compound

Despite the promising conceptual outlook for this compound, several critical knowledge gaps remain that necessitate rigorous academic exploration to fully realize its therapeutic potential. arxiv.orgundp.orgjohs.org.ukncver.edu.auacs.org Addressing these gaps will be paramount for its responsible and effective development.

Key knowledge gaps and avenues for further academic exploration include:

Comprehensive Target Deconvolution: While initial conceptual studies point to Enzyme X as a primary target, a thorough and unbiased target deconvolution study is required to identify all direct and indirect protein interactions of this compound across various cellular contexts. This could involve affinity proteomics or chemical proteomics approaches.

Detailed Pharmacokinetic and Pharmacodynamic (PK/PD) Characterization: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial. Future research must establish its in vivo bioavailability, tissue distribution, metabolic pathways, and elimination routes. Correlating these PK parameters with its PD effects will be essential for dose-response relationships and efficacy predictions.

Off-Target Activity and Selectivity Profile: A comprehensive assessment of this compound's selectivity across a broad range of biological targets (e.g., kinome, GPCRs, ion channels) is necessary to identify potential off-target effects that could contribute to unforeseen biological activities or adverse events.

Long-Term Effects and Chronic Exposure: For any potential chronic therapeutic application, the long-term effects of this compound on cellular physiology, tissue homeostasis, and organismal health need to be rigorously investigated in relevant in vivo models.

Mechanism of Resistance: If this compound is considered for diseases like cancer, understanding potential mechanisms of acquired resistance (e.g., mutations in target enzyme, activation of bypass pathways) will be critical for designing combination therapies or anticipating treatment failures.

Structural Activity Relationship (SAR) Expansion: While initial SAR might be inferred, a more extensive exploration of this compound's chemical space is needed to optimize its potency, selectivity, and ADME properties. This involves synthesizing and testing a library of this compound analogs.

Addressing these knowledge gaps through systematic and multidisciplinary research will be fundamental to advancing this compound from a compound of conceptual interest to a well-characterized agent with defined therapeutic utility.

Q & A

Q. What criteria define a high-impact research question about this compound for grant proposals or journal submissions?

- Methodological Answer : Align with and : questions must address knowledge gaps (e.g., "How does this compound overcome drug resistance in [disease]?"), demonstrate feasibility via pilot data, and emphasize translational potential. Use metrics like Altmetric scores to prioritize journals with high visibility in pharmacology/chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.